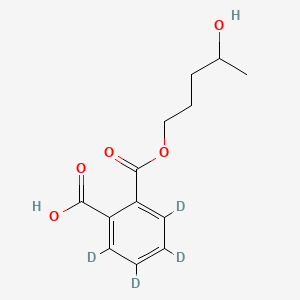

Mono(4-hydroxypentyl)phthalate-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

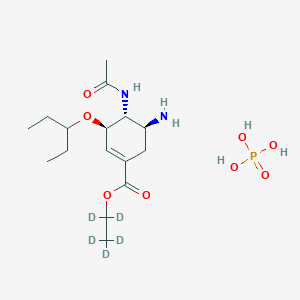

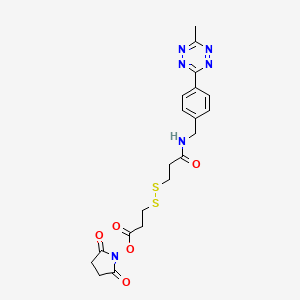

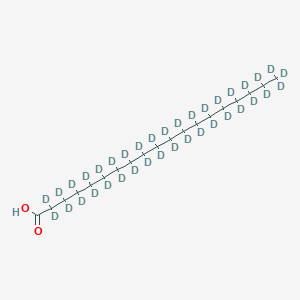

Mono(4-hidroxipentil)ftalato-d4 es un compuesto marcado con deuterio con la fórmula molecular C13H12D4O5 y un peso molecular de 256,29. Es un compuesto marcado con isótopos estables que se utiliza en diversas aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la ciencia ambiental.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Mono(4-hidroxipentil)ftalato-d4 implica la esterificación del anhídrido ftálico con 4-hidroxipentan-d4-ol. La reacción se lleva a cabo típicamente en presencia de un catalizador como ácido sulfúrico o ácido p-toluensulfónico bajo condiciones de reflujo. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía en columna para obtener el producto deseado con alta pureza.

Métodos de producción industrial

La producción industrial de Mono(4-hidroxipentil)ftalato-d4 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores grandes y sistemas de flujo continuo para garantizar una producción eficiente. Se implementan medidas de control de calidad para mantener la pureza y la consistencia del producto.

Análisis De Reacciones Químicas

Tipos de reacciones

Mono(4-hidroxipentil)ftalato-d4 experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.

Reducción: El grupo éster se puede reducir para formar un alcohol.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Sustitución: Se utilizan reactivos como cloruro de tionilo (SOCl2) y tribromuro de fósforo (PBr3).

Principales productos formados

Oxidación: Formación de derivados del ácido ftálico.

Reducción: Formación de derivados de 4-hidroxipentan-d4-ol.

Sustitución: Formación de varios ésteres de ftalato sustituidos.

Aplicaciones Científicas De Investigación

Mono(4-hidroxipentil)ftalato-d4 se utiliza ampliamente en la investigación científica debido a su marcaje isotópico estable. Algunas de sus aplicaciones incluyen:

Química: Utilizado como referencia química para la identificación, el análisis cualitativo y cuantitativo.

Biología: Se emplea en la investigación metabólica para estudiar las vías metabólicas in vivo.

Medicina: Utilizado en diagnósticos clínicos para la obtención de imágenes, el diagnóstico y la detección neonatal.

Ciencia ambiental: Utilizado como estándar para detectar contaminantes ambientales en aire, agua, suelo, sedimentos y alimentos.

Mecanismo De Acción

El mecanismo de acción de Mono(4-hidroxipentil)ftalato-d4 implica su interacción con varios objetivos moleculares y vías. Como compuesto marcado con isótopos estables, se utiliza para rastrear vías metabólicas y estudiar la cinética de las reacciones químicas. Interactúa con enzimas y otras biomoléculas, lo que permite a los investigadores obtener información sobre los procesos metabólicos y los mecanismos de reacción.

Comparación Con Compuestos Similares

Mono(4-hidroxipentil)ftalato-d4 es único debido a su marcaje con deuterio, lo que proporciona ventajas distintas en aplicaciones de investigación. Los compuestos similares incluyen:

Mono(4-hidroxipentil)ftalato: La versión no deuterada, utilizada para aplicaciones similares, pero carece de los beneficios del marcaje isotópico estable.

Mono(2-etilhexil)ftalato: Otro éster de ftalato utilizado en plastificantes e investigación.

Mono(2-hidroxietil)ftalato: Utilizado en aplicaciones de investigación similares, pero con diferentes grupos funcionales.

Mono(4-hidroxipentil)ftalato-d4 destaca por su mayor estabilidad y trazabilidad en varios estudios científicos.

Propiedades

Fórmula molecular |

C13H16O5 |

|---|---|

Peso molecular |

256.29 g/mol |

Nombre IUPAC |

2,3,4,5-tetradeuterio-6-(4-hydroxypentoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D |

Clave InChI |

PDIKFAUTXCJYHZ-USSMZTJJSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)O)[2H])[2H] |

SMILES canónico |

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)